molecular formula C10H10N2 B3389845 1,2,3,4-Tetrahydroquinoline-5-carbonitrile CAS No. 939758-72-2

1,2,3,4-Tetrahydroquinoline-5-carbonitrile

Cat. No.: B3389845
CAS No.: 939758-72-2
M. Wt: 158.2 g/mol
InChI Key: ZAEOGUPVWLRFEK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a versatile chemical intermediate designed for pharmaceutical research and development. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. Although specific biological data for this compound is not currently available in the scientific literature, structurally similar 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, a key pathway in immune and inflammatory responses . Furthermore, such derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, underscoring the value of this chemotype in anticancer drug discovery . The carbonitrile functional group at the 5-position offers a reactive handle for further chemical modifications, making this compound a valuable building block for constructing diverse compound libraries for high-throughput screening and lead optimization efforts. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEOGUPVWLRFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257150
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
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Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-72-2
Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
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Record name 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-tetrahydroquinoline-5-carbonitrile
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Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 5 Carbonitrile and Its Functionalized Derivatives

Strategic Approaches to 1,2,3,4-Tetrahydroquinoline (B108954) Ring Construction

The synthesis of the tetrahydroquinoline core has been the subject of extensive research, leading to the development of highly efficient and elegant strategies. Modern approaches often prioritize atom economy, step efficiency, and the ability to generate molecular complexity from simple precursors.

Domino and Cascade Reaction Sequences for Ring Formation

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.gov These methods are prized for their contribution to green chemistry, offering excellent atom economy, high selectivity, and reduced waste. [1 (Molecules)] The construction of the tetrahydroquinoline ring has been a fertile ground for the application of such strategies. nih.gov

Key domino approaches for tetrahydroquinoline synthesis can be classified into several categories: [3, 4 (Molecules)]

Reduction or Oxidation Followed by Cyclization: A common and powerful strategy involves the intramolecular cyclization of a suitably functionalized aromatic precursor that is generated in situ via a reduction or oxidation step. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions (e.g., using 5% Pd/C). This sequence is initiated by the catalytic reduction of the nitro group to an amine, which then participates in an intramolecular reductive amination with the ketone to form the heterocyclic ring in high yields (93%–98%). nih.gov

SNAr-Terminated Sequences: Domino reactions can be designed to terminate with an intramolecular nucleophilic aromatic substitution (SNAr) step. This approach requires an aromatic ring activated by an electron-wielding group and a nucleophile positioned to attack and displace a leaving group. For example, a domino SN2-SNAr sequence has been reported where the intermolecular reaction of a benzylamine with a side-chain bromide is followed by an intramolecular SNAr displacement of a fluoride atom, affording the tetrahydroquinoline product in 98% yield. nih.gov

Metal-Promoted Processes: Various transition metals can catalyze or mediate the formation of the tetrahydroquinoline ring. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provides an efficient route to the core structure under simple reaction conditions. organic-chemistry.org Another example involves a thermal annulation reaction of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes to produce tetrahydroquinolines. [1 (Molecules)]

Table 1: Examples of Domino Reactions for Tetrahydroquinoline Synthesis This table is interactive. Sort columns by clicking on the headers.

Domino Strategy Key Transformation Steps Typical Catalyst/Reagent Yield Range Reference
Reduction-Reductive Amination Nitro group reduction, imine formation, imine reduction H₂, 5% Pd/C 93-98% nih.gov
Reductive Amination-SNAr Reductive amination, intramolecular SNAr H₂, Pd/C 58-98% [6 (ResearchGate)]
SN2-SNAr Intermolecular SN2, intramolecular SNAr DMF, ambient temp. 98% nih.gov
Metal-Mediated Heterocyclization Formation of iron-nitrene complex, H-abstraction, cyclization Iron catalyst 72-81% [1 (Molecules)]

Multi-Component Reactions (MCRs) in the Synthesis of Substituted Tetrahydroquinoline Nitriles

Multi-component reactions (MCRs), where three or more starting materials combine in a one-pot reaction to form a product containing the majority of the atoms from the reactants, are exceptionally powerful tools in combinatorial and medicinal chemistry. organic-chemistry.org They offer significant advantages by increasing structural diversity and shortening synthetic timelines. organic-chemistry.org

One of the most prominent MCRs for synthesizing substituted tetrahydroquinolines is the Povarov reaction . This (4+2) cycloaddition of an imine (generated in situ from an aniline (B41778) and an aldehyde) with an electron-rich alkene serves as an efficient strategy for generating the six-membered nitrogen-containing heterocycle. acs.org The use of catalysts like indium(III) chloride (InCl₃) can facilitate this one-pot reaction between aromatic aldehydes, arylamines, and dienophiles like 2,3-dihydrofuran (DHF) to produce tetrahydroquinoline derivatives in excellent yields. acs.org

Another relevant MCR is the Mannich reaction , a condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton. organic-chemistry.org This approach has been utilized in a one-pot, three-component synthesis to prepare N-Mannich bases of tetrahydroquinoline, demonstrating the utility of MCRs in functionalizing the tetrahydroquinoline core. organic-chemistry.org

While not leading directly to 1,2,3,4-tetrahydroquinoline-5-carbonitrile, MCRs have been successfully employed to synthesize isomeric tetrahydroisoquinoline-5-carbonitrile derivatives. These reactions proceed through sequential Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization, showcasing the power of MCRs to construct highly functionalized heterocyclic systems, including those bearing nitrile groups. rsc.org

Table 2: Multi-Component Reactions for Tetrahydroquinoline and Related Structures This table is interactive. Sort columns by clicking on the headers.

Reaction Name Components Key Features Product Type Reference
Povarov Reaction Aromatic Aldehyde, Arylamine, Alkene (e.g., DHF) InCl₃ catalyzed, (4+2) cycloaddition Substituted Tetrahydroquinolines acs.org
Mannich Reaction Tetrahydroquinoline, Formaldehyde, Amine One-pot condensation, functionalization at N-1 N-Mannich bases of Tetrahydroquinoline organic-chemistry.org
Domino MCR 1-Alkylpiperidin-4-one, Malononitrile, β-Nitrostyrene Knoevenagel/Michael/Thorpe-Ziegler cascade Tetrahydroisoquinoline-5-carbonitriles rsc.org

Electrochemical and Redox-Neutral Synthetic Pathways

In alignment with the principles of sustainable chemistry, electrochemical and redox-neutral methods have emerged as attractive alternatives to classical synthesis. These approaches often avoid harsh reagents and operate under mild conditions.

Electrochemical synthesis provides a powerful way to form the tetrahydroquinoline skeleton. One developed method involves the synthesis of cyclic ether-annulated tetrahydroquinolines from imines and cyclic ethers in an undivided cell under constant current. The electrosynthesis proceeds via the formation of an enol ether from the cyclic ether, followed by an aza-Diels-Alder [4+2] cycloaddition. baranlab.org Another electrochemical approach enables the direct oxidative C–N coupling of pre-existing tetrahydroquinolines with azoles, using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator. rsc.org

Redox-neutral reactions , which avoid the use of external chemical oxidants and reductants, represent a highly elegant synthetic strategy. A process has been described that combines a Ru(bpy)₃²⁺ photocatalyst with a cobaloxime catalyst. In this system, tertiary anilines undergo oxidative cyclization to form tetrahydroquinolines, while the protons and electrons released from this oxidation are captured by the cobaloxime catalyst to hydrogenate a separate substrate in the same pot. researchgate.net

Incorporation and Transformation of the 5-Carbonitrile Moiety

While the construction of the core ring is crucial, the strategic introduction and subsequent manipulation of the 5-carbonitrile group are key to the utility of this compound as a synthetic intermediate.

Regioselective Nitrile Introduction Strategies

Direct C-H functionalization to install a nitrile group at the C-5 position of the 1,2,3,4-tetrahydroquinoline ring is a significant challenge. The tetrahydroquinoline system is an activated aromatic ring, prone to electrophilic aromatic substitution. However, substitution is electronically favored at the C-6 and C-8 positions, which are para and ortho to the activating secondary amine, respectively. A thorough study on the nitration of N-protected tetrahydroquinolines confirms that substitution occurs primarily at C-6 and C-7, with the C-5 position being highly disfavored. researchgate.net

Given the difficulty of direct C-5 cyanation, multi-step strategies are more plausible:

Synthesis from Pre-functionalized Precursors: A reliable approach involves constructing the heterocyclic ring from an aniline derivative that already contains the nitrile group at the desired position. For example, a Skraup-type synthesis or a related cyclization strategy could be envisioned starting from a molecule like 2-amino-4-cyanobenzaldehyde or a derivative thereof, followed by reduction of the resulting quinoline (B57606) to the tetrahydroquinoline.

Sandmeyer Reaction: A classical approach would be to start with 5-amino-1,2,3,4-tetrahydroquinoline. Diazotization of the amino group followed by treatment with a cyanide salt (e.g., CuCN) would yield the desired 5-carbonitrile. However, this strategy is contingent on the successful regioselective synthesis of the 5-amino precursor, which itself is challenging via direct nitration and subsequent reduction. researchgate.net

Directed Ortho-Metalation (DoM): This powerful strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating an aryllithium intermediate that can be trapped with an electrophile. [4, 6 (Organic Chemistry Portal)] For C-5 functionalization of tetrahydroquinoline, a hypothetical strategy would involve installing a DMG at the C-6 position. This DMG would direct lithiation to the C-5 position, and the resulting organolithium species could then be quenched with a cyanating agent like N-cyanobenzensulfonamide or cyanogen bromide to install the nitrile group. The DMG would then need to be removed in a subsequent step.

Functional Group Interconversions of the Nitrile Group

The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other functionalities. This versatility is a key reason why this compound is a valuable synthetic intermediate.

Key transformations of the aryl nitrile moiety include:

Reduction to a Primary Amine: The nitrile can be reduced to a 5-(aminomethyl) group. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), or borane complexes (e.g., BH₃·THF). This introduces a basic primary amine, useful for further derivatization.

Hydrolysis to a Carboxylic Acid: Vigorous acidic or basic hydrolysis of the nitrile group leads to the formation of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid. This transformation allows for the introduction of an acidic moiety and opens up access to amide-coupling chemistry.

Partial Hydrolysis to an Amide: Under more controlled acidic or basic conditions, or using specific reagents like hydrogen peroxide in a basic medium, the nitrile can be partially hydrolyzed to the primary amide, 1,2,3,4-tetrahydroquinoline-5-carboxamide.

Cycloaddition to form Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide with a Lewis acid) to form a 5-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroquinoline. The tetrazole ring is often used as a bioisostere for a carboxylic acid in medicinal chemistry.

Table 3: Common Functional Group Interconversions of the 5-Carbonitrile Moiety This table is interactive. Sort columns by clicking on the headers.

Starting Functional Group Target Functional Group Transformation Typical Reagents
5-Carbonitrile (-CN) 5-(Aminomethyl) (-CH₂NH₂) Reduction LiAlH₄; H₂, Raney Ni; BH₃·THF
5-Carbonitrile (-CN) 5-Carboxylic Acid (-COOH) Hydrolysis H₃O⁺, heat; NaOH(aq), heat
5-Carbonitrile (-CN) 5-Carboxamide (-CONH₂) Partial Hydrolysis H₂O₂, NaOH; H₂SO₄(conc)
5-Carbonitrile (-CN) 5-(1H-tetrazol-5-yl) Cycloaddition NaN₃, NH₄Cl or ZnCl₂

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules. In the context of this compound, catalytic methods offer pathways to achieve high yields, control stereochemistry, and introduce functional groups with precision.

Transition Metal-Catalyzed Processes (e.g., Hydrogenation, C-H Functionalization)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Hydrogenation: The catalytic hydrogenation of quinoline-5-carbonitrile is a direct and atom-economical method for the synthesis of this compound. Various transition metals, including palladium, ruthenium, and cobalt, have been shown to be effective for the hydrogenation of the quinoline core. For instance, a nitrogen-doped carbon-supported palladium catalyst has demonstrated high activity for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions rsc.org. The choice of catalyst, support, and reaction conditions is crucial to achieve high selectivity for the reduction of the pyridine ring while preserving the nitrile functionality.

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
5% Pd/C2-NitroarylketonesH₂RT-93-98 iipseries.orgnih.gov
Pd/CNQuinolines2050-86.6-97.8 rsc.org
Co-F NWQuinolines-RT-up to 94 nih.gov
5Ir/meso_S-CQuinoline derivatives21002- researchgate.net
RuNi-based nanomaterialsQuinoline108024- researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the introduction of functional groups onto aromatic and heterocyclic rings, avoiding the need for pre-functionalized substrates. While direct C-H cyanation at the 5-position of an existing 1,2,3,4-tetrahydroquinoline ring is challenging, related transformations have been reported. For example, a redox-neutral C-H cyanation of tetrahydroisoquinolines has been achieved using photoredox catalysis researchgate.net. This suggests the potential for developing similar methods for the C5-cyanation of tetrahydroquinolines. Ruthenium-catalyzed C-H cyanation reactions have also been explored for various heterocyclic compounds beilstein-journals.org. Furthermore, a novel metal-free methodology for the regioselective C-H alkylation of 1,2,3,4-tetrahydroquinolines at the C6 position has been developed, highlighting the potential for selective C-H functionalization of this scaffold acs.org.

Organocatalytic and Biocatalytic Approaches to Tetrahydroquinoline Scaffolds

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. The asymmetric Povarov reaction, a formal [4+2] cycloaddition, is a prominent organocatalytic method for the synthesis of tetrahydroquinolines. While direct synthesis of the 5-carbonitrile derivative via this method is not widely reported, the reaction provides a versatile platform for accessing highly functionalized tetrahydroquinoline cores nih.gov. Chiral phosphoric acids and their derivatives are often employed as catalysts to induce high levels of enantioselectivity. An organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes has been developed for the construction of fully substituted chiral tetrahydroquinolines acs.org. Although not producing a 5-cyano derivative, this demonstrates the power of organocatalysis in building complex tetrahydroquinoline structures.

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (%)Reference
Diphenylprolinol TMS etherMichael addition/aza-cyclizationAldehydes, 2-amino-β-nitrostyrenesGood to high>99 acs.org
Chiral Bicyclic GuanidineStrecker synthesisN-Benzhydryl imines, HCN9686 acs.org
Cinchona-based organocatalystsMichael reaction1,3-diketones, trans-β-nitrostyrene-up to 96 mdpi.com

Biocatalysis: Biocatalysis harnesses the power of enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While the direct enzymatic synthesis of this compound is not yet established, significant progress has been made in the biocatalytic synthesis of aromatic and chiral nitriles. Enzymes such as aldoxime dehydratases have been engineered for the scalable synthesis of aromatic nitriles, offering a sustainable alternative to traditional chemical methods nih.govnih.govnih.govmdpi.com. These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles. The promiscuity of certain enzymes, such as galactose oxidase, has been exploited for the one-pot transformation of alcohols into nitriles under cyanide-free conditions uva.nl. This opens up possibilities for developing novel biocatalytic routes to nitrile-containing heterocycles.

Principles of Green Chemistry in Tetrahydroquinoline Nitrile Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Several strategies align with the goals of green chemistry in the synthesis of quinoline and tetrahydroquinoline derivatives:

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with water or bio-based solvents, and the use of recyclable and non-toxic catalysts, such as nanocatalysts, are key aspects of green synthesis. iipseries.orgnih.govtandfonline.comacs.orgnih.govacs.orgresearchgate.netijpsjournal.com

Energy Efficiency: The use of microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comnih.gov

Atom Economy: Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are highly atom-economical as they reduce the number of synthetic steps and the amount of waste generated. nih.gov

Renewable Feedstocks: The development of synthetic routes that utilize renewable starting materials is a long-term goal of green chemistry.

Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts and facilitate the recovery and reuse of catalysts and solvents is crucial for waste prevention. Electrochemical methods, which can use electricity to drive chemical reactions and often employ water as a solvent or hydrogen source, represent a promising green approach. nih.govresearchgate.netrsc.org

The application of these principles to the synthesis of this compound will not only lead to more environmentally friendly processes but also has the potential to improve efficiency and reduce costs.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,3,4 Tetrahydroquinoline 5 Carbonitrile

Mechanistic Insights into Cyclization and Annulation Reactions

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core is often achieved through domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov These methods, prized for their efficiency and atom economy, include acid-catalyzed ring closures, reductions followed by cyclization, and metal-promoted processes. nih.gov

The Povarov reaction, a formal aza-Diels-Alder or [4+2] cycloaddition, stands out as a primary method for constructing the tetrahydroquinoline skeleton. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene. The mechanism is a subject of ongoing investigation, with debate centering on whether it proceeds through a concerted or a stepwise pathway.

Concerted Pathway: In a concerted mechanism, the bond-forming events occur simultaneously through a single, pericyclic transition state. This pathway is often favored in classic Diels-Alder reactions.

Stepwise Pathway: Alternatively, the reaction can proceed stepwise, initiated by the formation of an imine from the aniline (B41778) and aldehyde. This imine is then protonated by an acid catalyst to generate an electron-deficient iminium ion. The electron-rich alkene subsequently attacks this intermediate, leading to a zwitterionic or carbocationic intermediate which then cyclizes to form the six-membered ring. beilstein-journals.org Most evidence for the Povarov reaction points towards a stepwise, ionic mechanism, particularly when catalyzed by Brønsted or Lewis acids.

The specific substitution pattern of 1,2,3,4-tetrahydroquinoline-5-carbonitrile would likely be established by using a correspondingly substituted aniline, namely 3-aminobenzonitrile, in a Povarov-type reaction.

In the context of the widely accepted stepwise Povarov reaction, several key intermediates can be identified. Following the initial formation of the imine, acid catalysis leads to the critical iminium ion intermediate . The stability of this intermediate is crucial for the reaction to proceed.

Computational studies, such as those using Density Functional Theory (DFT), and experimental investigations like kinetic analysis are instrumental in probing these transient species. nih.govtandfonline.comresearchgate.net For instance, in related cyclization reactions to form quinoline (B57606) systems, dicationic intermediates have been proposed and investigated, which are generated through protonation and subsequently undergo sequential nucleophilic substitution. acs.org While not a [4+2] cycloaddition, this highlights the role of cationic intermediates in forming the quinoline core. In the synthesis of 1,2,3,4-tetrahydroquinoline itself via domino reduction-cyclization, a cyclic imine is a key intermediate that is further reduced to the final product. nih.gov

Reactivity of the Nitrile Group within the Tetrahydroquinoline Framework

The nitrile group (–C≡N) is a versatile functional group due to its polarized triple bond and the electrophilic nature of the carbon atom. nih.govopenstax.org Its reactivity within the this compound molecule is a key feature for synthetic diversification.

The carbon atom of the nitrile group is inherently electrophilic, a characteristic that can be explained by a resonance structure placing a positive charge on the carbon. libretexts.org This electrophilicity allows it to react with a variety of nucleophiles.

Activation strategies to enhance this reactivity include:

Acid Catalysis: Protonation of the nitrile nitrogen significantly increases the electrophilicity of the carbon, making it susceptible to attack by even weak nucleophiles like water. libretexts.orglibretexts.org

Lewis Acid Coordination: Similar to protonation, the coordination of a Lewis acid to the nitrogen lone pair activates the nitrile group for nucleophilic addition. chemistrysteps.com

Metal Coordination: In certain bioinorganic systems, the activation of nitriles can occur through coordination to metal complexes, such as cobalt(III)–hydroperoxo species, which facilitates intramolecular nucleophilic attack. nih.gov

This activation is the first step in many of the transformations discussed below.

The activated nitrile group of this compound can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acids and Amides: The hydrolysis of nitriles is a fundamental transformation that can be catalyzed by either acid or base. openstax.orglibretexts.org The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile is protonated, attacked by water, and tautomerizes to an amide intermediate (1,2,3,4-tetrahydroquinoline-5-carboxamide). libretexts.org Further heating in acid hydrolyzes the amide to the carboxylic acid (1,2,3,4-tetrahydroquinoline-5-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgyoutube.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com Acidic workup is required to obtain the final carboxylic acid. libretexts.org

Conversion to Amidines: Nitriles can also serve as precursors to amidines. This transformation typically involves the addition of an amine to the nitrile, often under conditions that activate the nitrile group. The resulting amidine (N-substituted-1,2,3,4-tetrahydroquinoline-5-carboximidamide) retains a nitrogen-containing functional group and is a valuable intermediate in its own right, known to react with azadienes to form new heterocyclic systems. researchgate.netescholarship.org

Table 1: Key Transformations of the Nitrile Group

Starting Functional Group Reagents/Conditions Product Functional Group Intermediate
Nitrile H₃O⁺, Heat Carboxylic Acid Amide
Nitrile 1. NaOH, H₂O, Heat; 2. H₃O⁺ Carboxylic Acid Amide
Nitrile H₂O, H⁺ (controlled) or OH⁻ Amide Imidic Acid
Nitrile R-NH₂, Lewis Acid Catalyst Amidine N/A

Functionalization of the Tetrahydroquinoline Ring System

Beyond the reactivity of the nitrile group, the tetrahydroquinoline ring itself can be functionalized. The most common site for functionalization on the parent ring is the aromatic portion via electrophilic aromatic substitution (EAS).

A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline and its N-protected derivatives provides significant insight into the regioselectivity of EAS reactions on this scaffold. researchgate.net The outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring.

Directing Effects: The fused, saturated amine portion of the molecule acts as a strong activating group, directing incoming electrophiles to the ortho and para positions. In the unsubstituted tetrahydroquinoline ring, this corresponds to the 6- and 8-positions.

Influence of the 5-carbonitrile group: In this compound, the situation is more complex. The nitrile group is a deactivating, meta-directing group. The final regiochemical outcome of an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) would depend on the competition between the powerful activating effect of the amine and the deactivating, meta-directing effect of the nitrile. Protection of the nitrogen atom with an acyl group, for instance, can modulate its activating strength and alter the regioselectivity of the substitution. researchgate.net

Other potential functionalization strategies reported for related tetrahydroquinoline systems include C-H activation and oxidation. acs.orgresearchgate.net For example, the oxidation of the tetrahydropyridine (B1245486) moiety can lead to the corresponding fully aromatic quinoline. beilstein-journals.org The application of these methods would provide further avenues for diversifying the this compound scaffold.

Regioselective C-H Functionalization Strategies

Currently, there is a lack of specific studies in the scientific literature detailing regioselective C-H functionalization strategies directly on the this compound scaffold. However, broader research on the C-H activation of quinolines and related nitrogen-containing heterocycles provides a foundational understanding of potential reactive sites.

In principle, the electron-withdrawing nature of the 5-cyano group would deactivate the aromatic ring towards electrophilic substitution, making C-H functionalization challenging. Conversely, this deactivation could direct metallation or other advanced C-H activation techniques to specific positions. The secondary amine in the saturated ring also presents a site for directing C-H functionalization at adjacent positions.

While general methods for the C-H functionalization of the quinoline core exist, their direct applicability and regiochemical outcomes on the 5-carbonitrile derivative have not been specifically documented.

Substitution and Derivatization on the Saturated and Aromatic Moieties

Specific examples of substitution and derivatization reactions on either the saturated or aromatic moieties of this compound are not well-documented in available research.

Saturated Moiety: The secondary amine within the saturated ring is a primary site for derivatization. Standard reactions for secondary amines, such as N-alkylation, N-acylation, and N-arylation, would be expected to proceed. These transformations would introduce a wide variety of substituents at the N-1 position, thereby modifying the compound's steric and electronic properties.

Conversely, nucleophilic aromatic substitution could be possible, particularly at positions ortho and para to the cyano group, should a suitable leaving group be present on the ring. The nitrile group itself can be a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, which would in turn dramatically alter the reactivity of the aromatic system.

Without specific experimental data on this compound, the following table provides a hypothetical overview of potential derivatization reactions based on the general reactivity of the tetrahydroquinoline scaffold and the influence of the nitrile group.

Reaction TypeReagents and ConditionsPotential ProductMoiety
N-AlkylationAlkyl halide, Base1-Alkyl-1,2,3,4-tetrahydroquinoline-5-carbonitrileSaturated
N-AcylationAcyl chloride, Base1-Acyl-1,2,3,4-tetrahydroquinoline-5-carbonitrileSaturated
NitrationHNO₃, H₂SO₄1,2,3,4-Tetrahydro-6/8-nitroquinoline-5-carbonitrileAromatic
Hydrolysis of NitrileH₂O, H⁺ or OH⁻, Heat1,2,3,4-Tetrahydroquinoline-5-carboxylic acidAromatic

Table 1: Postulated Derivatization Reactions of this compound

It is crucial to reiterate that the reactions and their outcomes presented in the table are based on general chemical principles and not on documented experimental results for this compound. Further empirical research is necessary to fully elucidate the specific reactivity of this compound.

Theoretical and Computational Investigations of 1,2,3,4 Tetrahydroquinoline 5 Carbonitrile

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For substituted tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, Density Functional Theory (DFT) studies at the B3LYP/6-311++G** level have been used to rationalize structure-activity relationships. tandfonline.com

In molecules like 1,2,3,4-Tetrahydroquinoline-5-carbonitrile, the HOMO is typically distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often associated with the π* orbitals of the aromatic system and the electron-withdrawing nitrile group. DFT calculations are employed to determine the energies of these orbitals and predict the molecule's electronic behavior. rsc.org

Table 1: Representative FMO Data for Substituted Heterocycles

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0

Note: The values presented are typical for related aromatic nitrogen heterocycles and serve as an estimation. Specific values for this compound require dedicated computational studies.

Conformational Analysis and Potential Energy Surfaces (PES)

The non-aromatic, saturated portion of the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) ring is flexible, allowing it to exist in multiple conformations. nih.gov The primary conformations considered for the six-membered heterocyclic ring are the half-chair, boat, and sofa forms. researchgate.net

Computational methods are used to perform a conformational analysis by calculating the energy of the molecule as its geometry is systematically varied. The results are mapped onto a Potential Energy Surface (PES), where energy minima correspond to stable or metastable conformers and saddle points correspond to the transition states that separate them. researchgate.net For the parent 1,2,3,4-tetrahydroquinoline, high-level ab initio calculations have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov These studies reveal that the most stable conformer is a twisted-chair form, and the energy barrier between different conformers can be relatively low, suggesting that the molecule may be flexible at room temperature. nih.govresearchgate.net The presence of a substituent at the C5 position, like the carbonitrile group, can influence the relative energies of these conformers and potentially favor a specific geometry.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using methods like DFT. nih.gov These calculations predict the energies of molecular vibrations, which correspond to absorption bands in Infrared (IR) and Raman spectra. For this compound, key predicted vibrations would include the C≡N stretching frequency (typically a sharp, intense band), N-H stretching of the secondary amine, C-H stretching in both the aromatic and aliphatic regions, and various ring deformation modes. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data. nih.gov

Table 2: Predicted Key Vibrational Frequencies

Vibrational Mode Typical Wavenumber Range (cm-1) Description
ν(N-H) 3350 - 3450 N-H bond stretching in the amine
ν(C-H)aromatic 3000 - 3100 C-H bond stretching in the benzene (B151609) ring
ν(C-H)aliphatic 2850 - 2960 C-H bond stretching in the saturated ring
ν(C≡N) 2220 - 2260 Cyano group C≡N triple bond stretching
ν(C=C) 1500 - 1600 Aromatic ring C=C bond stretching

Note: These are characteristic ranges. Precise values are obtained from specific quantum chemical calculations.

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Calculations provide theoretical ¹H and ¹³C chemical shifts for each unique atom in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the aromatic and saturated rings, allowing for a complete assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgmdpi.com The calculations predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For an aromatic system like this, the spectra are expected to be dominated by π→π* transitions within the benzene ring chromophore. rsc.org The presence of the nitrogen atom and the cyano group can influence the position and intensity of these bands.

Table 3: Predicted UV-Vis Absorption Data

Predicted λmax (nm) Transition Type Associated Chromophore
~210-230 π→π* Benzene Ring
~260-280 π→π* Benzene Ring
~310-340 π→π* / n→π* Extended Conjugated System

Note: Values are estimations based on similar tetrahydroquinoline systems and require specific TD-DFT calculations for accuracy. rsc.orgrsc.org

Computational Mechanistic Studies

Computational studies are instrumental in elucidating reaction mechanisms, identifying intermediates, and understanding the energetics of chemical transformations. Transition State Theory (TST) is a central concept in these studies. wikipedia.org It posits that a reaction proceeds from reactants to products through a high-energy activated complex, known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.orgiipseries.org

For the synthesis of quinoline (B57606) and its derivatives, computational methods can be used to model various reaction pathways, such as the Skraup or Friedländer synthesis. iipseries.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy for each step. This allows for the prediction of the most favorable reaction pathway and helps explain observed regioselectivity or stereoselectivity. acs.org Reaction path following calculations can trace the molecular geometry changes along the reaction coordinate, providing a detailed movie-like view of the transformation. rsc.org

Analysis of Aromaticity and Stability within the Tetrahydroquinoline System

Aromaticity is a key concept describing the enhanced stability of cyclic, planar, and conjugated systems with (4n+2) π-electrons, according to Hückel's rule. masterorganicchemistry.comkhanacademy.org In this compound, the benzene portion of the bicyclic system is aromatic.

Applications of 1,2,3,4 Tetrahydroquinoline 5 Carbonitrile As a Versatile Chemical Synthon

Precursors for Advanced Materials (excluding biological)

The structural and electronic properties of 1,2,3,4-tetrahydroquinoline-5-carbonitrile make it an attractive building block for non-biological advanced materials. The nitrogen atom of the tetrahydroquinoline ring and the nitrile group offer sites for coordination with metal ions, while the aromatic system and the potential for functionalization allow for its incorporation into larger, conjugated systems suitable for various material applications.

Ligands in Metal-Organic Frameworks or Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the structure, topology, and properties of the resulting MOF. While direct reports on the use of this compound as a primary ligand in MOF synthesis are not prominent, its structural features suggest significant potential. The nitrogen atom within the heterocyclic ring and the nitrogen of the nitrile group can both act as coordination sites for metal centers.

The versatility of carboxylate-based linkers in MOF synthesis is well-documented, and nitriles can be hydrolyzed to carboxylic acids, providing a pathway to new linker design. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com For example, the hydrolysis of the nitrile group in this compound would yield 1,2,3,4-tetrahydroquinoline-5-carboxylic acid, a bifunctional molecule capable of acting as a linker in MOF construction. chemistrysteps.commasterorganicchemistry.comlibretexts.org This transformation would allow for the integration of the tetrahydroquinoline scaffold into robust frameworks with potential applications in gas storage, separation, and catalysis. youtube.com

In the realm of catalysis, derivatives of similar heterocyclic structures, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been successfully employed as chiral ligands in enantioselective catalytic reactions. researchgate.net This highlights the potential of the tetrahydroquinoline scaffold to create a specific chiral environment around a metal center, suggesting that chiral derivatives of this compound could be valuable ligands for asymmetric catalysis.

Building Blocks for Functional Polymers and Optoelectronic Materials

The development of functional polymers with tailored properties often relies on the synthesis of specific monomeric building blocks. acs.org this compound possesses reactive sites—the secondary amine and the nitrile group—that allow for its incorporation into polymer chains. The secondary amine can undergo reactions such as N-acylation or N-alkylation to be appended to a polymer backbone or to form part of a monomer unit for polymerization.

Furthermore, quinoline (B57606) frameworks are recognized as valuable components in the design of optoelectronic materials. nih.gov The aromatic nature of the quinoline ring system contributes to the electronic properties required for such applications. Dyes based on quinoline skeletons have been designed for use as visible light photoinitiators for the polymerization of acrylates. mdpi.comnih.gov These dyes possess the ability to absorb light and generate a long-lived excited state, which is crucial for initiating polymerization through an intermolecular electron transfer mechanism. mdpi.comnih.gov By modifying this compound, for instance through reactions involving the nitrile or the amine, it could be transformed into a monomer suitable for creating functional polymers with specific photophysical or electronic properties.

Chemosensor Design and Mechanism of Action

Chemosensors are molecules designed to produce a measurable signal upon binding to a specific analyte. rsc.org The design of fluorescent chemosensors, in particular, seeks to achieve high sensitivity and selectivity for targets in various media. rsc.org Derivatives of this compound have been successfully developed as highly selective and sensitive chemosensors.

Specifically, two novel chemosensors, 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2), were synthesized for the selective detection of palladium (Pd²⁺) ions. niscpr.res.in These sensors operate on a "turn-off" fluorescence mechanism. niscpr.res.in In the absence of Pd²⁺, the sensors exhibit fluorescence, but upon addition of Pd²⁺, a significant quenching of the fluorescence intensity is observed, which can be seen with the naked eye under a UV lamp. niscpr.res.in

The mechanism of action involves the coordination of the Pd²⁺ ion with the sensor molecule. Density Functional Theory (DFT) calculations were performed to understand the stability of the sensors and their complexes with palladium. niscpr.res.in These calculations indicated that the complex formed between sensor L2 and Pd²⁺ is more stable than the sensor L1 complex and the individual sensor molecules. niscpr.res.in The high selectivity for Pd²⁺ over a range of other metal ions is a key feature of these chemosensors. niscpr.res.in

SensorTarget AnalyteMechanismLimit of Detection (LOD)Key Findings
L1 (6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile)Pd²⁺Fluorescence Turn-OffLow (nM range)Selectively recognizes Pd²⁺ with fluorescence quenching. niscpr.res.in
L2 (6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile)Pd²⁺Fluorescence Turn-OffLow (nM range)Forms a more stable complex with Pd²⁺ compared to L1 and shows greater applicability. niscpr.res.in

This table summarizes the characteristics of chemosensors derived from this compound as reported in the literature. niscpr.res.in

Intermediate in the Synthesis of Complex Organic Molecules

The tetrahydroquinoline nucleus is a prevalent core structure in a multitude of synthetic compounds, and domino reactions have proven valuable for generating these scaffolds. nih.gov As a functionalized derivative, this compound serves as a valuable intermediate, providing a pre-built heterocyclic framework that can be further elaborated into more complex molecular architectures. The nitrile and secondary amine groups offer orthogonal reactivity, allowing for sequential or one-pot transformations to build molecular complexity.

Stereoselective Synthesis of Novel Scaffolds

Stereoselective synthesis is critical for producing molecules with specific three-dimensional arrangements, which is often essential for their function. The 1,2,3,4-tetrahydroquinoline (B108954) scaffold contains a stereogenic center at the C4 position (and C2 if substituted) and a non-planar, saturated ring, making it an excellent candidate for stereoselective modifications. While specific examples starting directly from this compound are not widely reported, the general principles of stereoselective synthesis can be applied to this molecule.

For instance, asymmetric synthesis has been used to create novel spiro-tetrahydroquinolines by employing a keto-sugar derived from sucrose (B13894) as a chiral building block in a one-pot reaction under mild conditions. chemistrysteps.com This demonstrates that the tetrahydroquinoline ring system can be constructed with high stereocontrol. Similarly, the stereoselective synthesis of complex molecules like perhydroquinoxalines has been achieved through multi-step sequences that carefully control the formation of multiple stereocenters. arabjchem.org

The N-H bond of the this compound can be derivatized with a chiral auxiliary to direct subsequent reactions stereoselectively. Alternatively, the existing scaffold can be subjected to enantioselective catalysis to introduce new functional groups with defined stereochemistry. The nitrile group itself can be transformed into other functionalities, such as an amine or a carboxylic acid, which can then participate in further stereoselective bond-forming reactions.

Development of Specialty Chemicals and Dyes

The quinoline core is a well-established chromophore found in a variety of dyes. researchgate.net The synthesis of dyes based on quinoline skeletons is an active area of research, with applications ranging from textile dyeing to advanced materials like visible light photoinitiators. researchgate.netmdpi.comnih.govniscpr.res.in this compound is a valuable precursor for such dyes due to the synthetic versatility of its nitrile group.

The carbon-nitrogen triple bond of the nitrile can be readily converted into other functional groups that are crucial for dye synthesis:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. chemistrysteps.commasterorganicchemistry.comlibretexts.org The resulting 1,2,3,4-tetrahydroquinoline-5-carboxylic acid can then be used as a key intermediate in the synthesis of more complex dye structures.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.orgchemguide.co.ukwikipedia.org This introduces a primary amine, a common component in the synthesis of azo dyes. The newly formed amine can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.

For example, novel heterocyclic azo dyes incorporating a quinoline moiety have been synthesized and shown to exhibit various hues with good to excellent fastness properties on fabrics like cotton and silk. niscpr.res.in The synthesis of such dyes often involves coupling a diazotized amine with a coupling component, a role that derivatives of this compound could fulfill after appropriate functional group transformation. niscpr.res.insci-hub.se

Future Directions and Emerging Paradigms in 1,2,3,4 Tetrahydroquinoline 5 Carbonitrile Research

Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 1,2,3,4-tetrahydroquinoline-5-carbonitrile and its analogues, future research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

A key area of development is the adoption of green chemistry techniques. One such promising approach is the use of grinding techniques for synthesis, which can proceed under solvent-free conditions. rsgc.ac.in Research projects have explored the synthesis of derivatives like 6-Amino-2,4-diphenyl-1,2,3,4-tetrahydroquinoline-5-carbonitrile using these mechanochemical methods. rsgc.ac.in Another critical paradigm is the pursuit of atom-economical reactions, which maximize the incorporation of all starting material atoms into the final product. The development of facile and atom-economic syntheses for highly substituted quinoline (B57606) structures is an active area of research. researchgate.netresearchgate.net Furthermore, conducting catalytic reactions in environmentally friendly media, such as water, represents a significant advance. researchgate.net Palladium-catalyzed cross-coupling reactions, which are crucial for functionalizing the tetrahydroquinoline core, have been successfully demonstrated in aqueous systems. researchgate.net

Table 1: Sustainable Synthetic Approaches

Methodology Principle Example Application/Relevance
Grinding Technique Mechanochemistry, often solvent-free. Synthesis of 6-Amino-2,4-diphenyl-1,2,3,4-tetrahydroquinoline-5-carbonitrile. rsgc.ac.in
Atom Economy Maximizing atom incorporation from reactants to product. Efficient synthesis of highly substituted benzo[h]quinolines. researchgate.netresearchgate.net

| Aqueous Media Synthesis | Using water as a green solvent. | Palladium-catalyzed Suzuki-Miyaura coupling reactions. researchgate.net |

Exploration of Unconventional Reactivity and Catalytic Systems

The reactivity of the this compound scaffold is being explored beyond traditional applications. A significant emerging area is its use in the development of specialized chemosensors, particularly for heavy metal detection.

Researchers have successfully designed and synthesized derivatives such as 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2). researchgate.netresearchgate.netrsc.org These compounds have demonstrated high selectivity and sensitivity as "turn-off" fluorescent chemosensors for the detection of palladium (Pd²⁺) ions. researchgate.netresearchgate.netrsc.org The underlying principle involves the specific coordination between the functionalized tetrahydroquinoline ring and the palladium cation, which quenches the molecule's fluorescence. researchgate.net

The synthesis of these advanced sensors relies on sophisticated catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are instrumental in attaching functional groups (like thiophene) to the heterocyclic core, which are essential for its sensing capabilities. researchgate.netresearchgate.net The exploration of novel and more efficient palladium complexes as catalysts for these transformations continues to be a key research focus. researchgate.net

Table 2: Catalytic Systems and Reactivity

Catalytic System / Reaction Purpose Compound Relevance
Palladium-catalyzed Suzuki-Miyaura Coupling C-C bond formation to attach aryl groups. Synthesis of functionalized tetrahydroquinoline derivatives. researchgate.netresearchgate.net
Palladium-catalyzed Sonogashira Coupling C-C bond formation to attach alkyne groups. Functionalization of related heterocyclic systems. researchgate.net

| Metal Ion Coordination | Selective binding of metal ions. | Derivatives act as chemosensors for Pd²⁺. researchgate.netrsc.org |

Integration with Machine Learning and AI for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer a pathway to accelerate the discovery of new derivatives with tailored properties.

In the context of the chemosensor applications of this compound's derivatives, machine learning models can be trained to predict analyte concentrations with high accuracy, moving beyond simple detection to precise quantification. researchgate.net For instance, Support Vector Machine (SVM) regression models can be developed using spectroscopic data to provide robust estimations of analyte levels, limits of detection, and limits of quantification. researchgate.net This approach introduces a higher level of statistical rigor and automates data analysis, which is invaluable for developing practical sensor technologies. researchgate.net

Furthermore, AI can be employed in the de novo design of novel tetrahydroquinoline derivatives. By learning from existing data on structure-property relationships, machine learning algorithms can predict the sensing performance, reactivity, or biological activity of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates and reducing trial-and-error in the laboratory.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of molecular behavior at the electronic level is crucial for rational design. The study of this compound and its derivatives is increasingly benefiting from a synergy between advanced spectroscopic methods and high-level computational chemistry.

A variety of spectroscopic techniques are employed to characterize these molecules and their interactions. Nuclear Magnetic Resonance (NMR), particularly ¹H NMR titration, is used to probe the binding mechanism between chemosensors and metal ions like Pd²⁺. researchgate.netresearchgate.net Other methods, including UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and fluorescence spectroscopy, provide critical data on electronic transitions and structural properties. researchgate.netacs.org Techniques like Stern-Volmer analysis are used to study the kinetics of fluorescence quenching, revealing the nature of the sensor-analyte interaction. researchgate.net

Complementing these experimental techniques, computational methods like Density Functional Theory (DFT) provide invaluable insights. rsc.org Quantum chemical calculations are performed to understand the stability of different molecular conformations and their complexes with metal ions. rsc.org These theoretical studies can elucidate the electronic structure, predict photophysical properties, and corroborate binding mechanisms proposed from experimental data, offering a more complete picture of the system's behavior. rsc.org

Table 3: Advanced Analytical and Computational Techniques

Technique Application in Studying this compound
¹H NMR Titration Investigating the binding sites and stoichiometry of sensor-metal ion complexes. researchgate.netresearchgate.net
Fluorescence Spectroscopy Characterizing emission properties and studying "turn-off" sensing mechanisms. researchgate.netacs.org
Stern-Volmer Analysis Determining the mechanism (static vs. dynamic) of fluorescence quenching. researchgate.net

| Density Functional Theory (DFT) | Calculating molecular stability, electronic structure, and properties of sensor-metal complexes. rsc.org |

Q & A

Q. What are the most reliable synthetic routes for 1,2,3,4-tetrahydroquinoline-5-carbonitrile, and how do they address challenges like regioselectivity?

A widely validated method involves cyclization reactions using acidic ionic liquids (e.g., [NMPH]H₂PO₄) to promote regioselective formation of the tetrahydroquinoline core. These catalysts avoid toxic metal-based reagents and enable high yields (up to 95%) while minimizing cis/trans isomer mixtures . Alternative approaches include Povarov reactions with Fe³⁺ salts, though these may require post-synthetic purification to resolve isomerism .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Standard protocols involve:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., carbonitrile signal at ~110–120 ppm).
  • Infrared Spectroscopy (IR): Confirm nitrile group absorption near 2200 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z ~184 for C₁₀H₁₀N₂).
    Cross-referencing with literature data for analogous tetrahydroquinoline derivatives (e.g., 6-carbonitrile isomers) is critical .

Q. What safety precautions are essential when handling 1,2,3,4-tetrahydroquinoline derivatives in the lab?

Key measures include:

  • Avoiding skin/eye contact due to irritant properties.
  • Using fume hoods to prevent inhalation of volatile intermediates.
  • Storing under inert conditions to mitigate oxidation risks.
    Refer to SDS guidelines (e.g., ACETO US, LLC) for compound-specific hazards .

Advanced Research Questions

Q. How do heterogeneous catalysts like Fe-ISAS/CN improve the dehydrogenation of 1,2,3,4-tetrahydroquinoline derivatives to bioactive quinolones?

Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) achieve near-100% conversion and selectivity in dehydrogenation via a radical-mediated mechanism. The catalyst’s stability allows ≥5 recycles with minimal activity loss, outperforming nanoparticle-based or homogeneous alternatives . This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Q. What strategies resolve contradictions in reaction outcomes when using different catalytic systems for tetrahydroquinoline synthesis?

Contradictions often arise from competing reaction pathways. For example:

  • Ionic liquids favor regioselective cyclization but may require elevated temperatures.
  • Fe³⁺ salts enable rapid kinetics but generate isomer mixtures.
    Systematic optimization (e.g., solvent polarity, temperature gradients) and DFT modeling can identify dominant pathways. Comparative studies using GC-MS to track intermediates are recommended .

Q. How can researchers mitigate byproduct formation during the oxidation of 1,2,3,4-tetrahydroquinoline derivatives?

Byproducts like quinoline N-oxides or tar-like polymers form via over-oxidation or radical coupling. Strategies include:

  • Catalyst tuning: Polymaleimide (PMI) catalysts suppress side reactions by stabilizing reactive intermediates.
  • Oxidant control: Using H₂O₂ instead of O₂ reduces radical chain propagation.
  • Low-temperature protocols: Limit decomposition pathways while maintaining >80% selectivity .

Q. What green chemistry innovations exist for synthesizing N-substituted tetrahydroquinoline carbonitriles?

Recent advances include:

  • Solvent-free cyclization using acidic ionic liquids, which are reusable and reduce waste.
  • Electrocatalytic hydrogenation paired with adiponitrile production, achieving atom economy and scalability .
    These methods align with the 12 Principles of Green Chemistry by eliminating hazardous reagents and improving energy efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.